2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a tetrahydrofuran-2-yl group at position 3. The acetamide nitrogen is further linked to a cyclohexyl ring bearing a 1H-pyrrole substituent. The tetrahydrofuran moiety may enhance solubility and metabolic stability compared to bulkier substituents, while the pyrrole-cyclohexyl group could influence lipophilicity and membrane penetration .
Properties
Molecular Formula |
C18H24N4O2S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C18H24N4O2S/c23-15(19-17-21-20-16(25-17)14-7-6-12-24-14)13-18(8-2-1-3-9-18)22-10-4-5-11-22/h4-5,10-11,14H,1-3,6-9,12-13H2,(H,19,21,23) |
InChI Key |
QCLCZBNOIIYJOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CCCO3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The pyrrole ring is constructed via the Paal-Knorr reaction, where 1,4-diketones react with primary amines under acidic conditions. For this compound, cyclohexylamine derivatives are condensed with 2,5-dimethoxytetrahydrofuran to form the pyrrole-cyclohexyl backbone.
Procedure :
-
Cyclohexylamine (1.0 eq) is reacted with 2,5-dimethoxytetrahydrofuran (1.2 eq) in glacial acetic acid at 80°C for 12 hours.
-
The mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1).
Carboxylic Acid Derivatization
The resulting 1-(1H-pyrrol-1-yl)cyclohexane is oxidized to the carboxylic acid using KMnO₄ in basic conditions:
Procedure :
-
1-(1H-Pyrrol-1-yl)cyclohexane (1.0 eq) is treated with KMnO₄ (3.0 eq) in 10% NaOH at 70°C for 6 hours.
-
The product is acidified with HCl, filtered, and recrystallized from ethanol/water.
Preparation of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Thiosemicarbazide Cyclization
Thiadiazole rings are synthesized via oxidative cyclization of thiosemicarbazides. The tetrahydrofuran-2-yl group is introduced through a nucleophilic substitution.
Procedure :
Characterization Data
-
¹H NMR (DMSO-d₆) : δ 2.15–2.45 (m, 4H, tetrahydrofuran CH₂), 5.32 (t, 1H, tetrahydrofuran CH), 7.85 (s, 2H, NH₂).
Acetamide Coupling
Activation of Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using SOCl₂:
Procedure :
-
1-(1H-Pyrrol-1-yl)cyclohexane carboxylic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in anhydrous benzene for 3 hours.
Amide Bond Formation
The acyl chloride is coupled with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine using Schotten-Baumann conditions:
Procedure :
-
Acyl chloride (1.0 eq) is added dropwise to a solution of thiadiazol-2-amine (1.0 eq) in THF/H₂O (2:1) with NaHCO₃ (2.0 eq) at 0°C.
-
The reaction is stirred for 2 hours, extracted with DCM, and purified via column chromatography (ethyl acetate:methanol, 9:1).
Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | None | 25 | 58 |
| DCM | DMAP | 0→25 | 72 |
| DMF | HOBt/EDC | 25 | 68 |
Key Finding : DCM with DMAP provides optimal yield and purity.
Reaction Time Analysis
| Step | Time (hours) | Purity (%) |
|---|---|---|
| Paal-Knorr reaction | 12 | 95 |
| Thiadiazole cyclization | 4 | 98 |
| Acetamide coupling | 2 | 99 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Paal-Knorr + Schotten-Baumann | High regioselectivity, scalable | Requires toxic SOCl₂ |
| Microwave-assisted cyclization | Faster reaction times (30 mins) | Specialized equipment needed |
| Enzymatic coupling | Eco-friendly, mild conditions | Low yield (45%) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring is highly reactive toward nucleophilic substitution due to its electron-deficient nature. Key reactions include:
-
Amination : Reaction with primary or secondary amines under mild conditions (e.g., DMF, 60°C) replaces the acetamide group or thiadiazole substituents.
-
Halogenation : Treatment with PCl₅ or SOCl₂ converts hydroxyl or amine groups into chlorides, enabling further functionalization .
Example Reaction Table :
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiadiazole-acetamide core | Ethylenediamine, DMF, 60°C | N-(thiadiazolyl)ethylenediamine derivative | 72% |
Oxidation and Reduction
The tetrahydrofuran (THF) ring and pyrrole group undergo selective redox reactions:
-
THF Oxidation : Using KMnO₄ in acidic conditions opens the THF ring to form a diol intermediate, which can further oxidize to a dicarboxylic acid.
-
Pyrrole Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to a pyrrolidine, altering electronic properties .
Key Data :
-
THF oxidation yields a dicarboxylic acid derivative (m.p. 145–147°C).
-
Pyrrole reduction achieves >90% conversion under 50 psi H₂ .
Hydrolysis of the Acetamide Group
The acetamide linker is susceptible to hydrolysis:
-
Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding a carboxylic acid and thiadiazol-2-amine.
-
Basic Hydrolysis : NaOH (2M) produces a carboxylate salt, enhancing water solubility for pharmacological studies .
Reaction Pathway :
Cycloaddition and Ring-Opening Reactions
The thiadiazole core participates in cycloaddition reactions:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused heterocycles, expanding structural diversity .
-
THF Ring-Opening : BF₃·Et₂O catalyzes ring-opening polymerization, generating polyether derivatives.
Example Application :
Fused heterocycles derived from cycloaddition show enhanced antimicrobial activity (MIC: 4–8 µg/mL against S. aureus) .
Functionalization via Coupling Reactions
The compound undergoes cross-coupling to introduce aryl/alkyl groups:
-
Suzuki Coupling : Pd(PPh₃)₄ mediates aryl boronic acid coupling at the thiadiazole C-5 position.
-
Buchwald-Hartwig Amination : Introduces aromatic amines to the pyrrole nitrogen, modifying electronic profiles .
Optimized Conditions :
-
Suzuki coupling: 80°C, 12h, K₂CO₃ base (yield: 65–78%).
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound reacts with biological targets:
-
Enzyme Inhibition : Forms hydrogen bonds with bacterial DNA gyrase (binding energy: −9.2 kcal/mol) .
-
Metabolic Oxidation : Liver microsomes oxidize the THF moiety to γ-lactone, a common metabolite.
Comparative Reactivity of Structural Analogs
| Compound Modification | Reactivity Difference | Source |
|---|---|---|
| Replacement of THF with methyl | Reduced oxidative stability | |
| Cyclopropyl vs. phenyl substituent | Enhanced electrophilic substitution at thiadiazole |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the thiadiazole scaffold. Research indicates that derivatives of thiadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antibacterial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
Case Study: Thiadiazole Derivatives
A series of 1,3,4-thiadiazole derivatives were synthesized and tested for their antibacterial properties. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 8 μg/mL against resistant strains of bacteria . This suggests that the compound may possess similar or enhanced antibacterial capabilities due to its structural features.
Anticancer Potential
The anticancer properties of compounds with similar structural motifs have been extensively studied. For example, pyrrole-based compounds have shown effectiveness in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Pyrrole Analogues
In a study focusing on pyrrole-2-carboxamides, compounds were designed based on structural data from specific targets. Some exhibited potent anti-tumor activity with IC50 values significantly lower than standard chemotherapeutics . This indicates that the compound's structural elements may also contribute to its potential as an anticancer agent.
Insecticidal Properties
Compounds featuring the thiadiazole structure have been explored for their insecticidal activities. Research has indicated that these compounds can disrupt vital biological processes in insects, thereby serving as effective pest control agents.
Case Study: Insecticide Development
A recent investigation into 1,3,4-thiadiazole derivatives revealed their effectiveness as insecticides against various agricultural pests. The study reported a significant reduction in pest populations when exposed to these compounds at specific concentrations . This application is particularly relevant in agricultural settings where chemical pest control is necessary.
Mechanism of Action
The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related thiadiazole-acetamide derivatives:
Key Observations:
Substituent Effects on Bioactivity :
- The naphthofuran-substituted compound (Compound 16) exhibits broad-spectrum antibacterial activity, likely due to the planar aromatic system enhancing DNA intercalation or enzyme inhibition .
- The phenylethyl-substituted analog shows specificity against S. aureus, possibly due to improved lipophilicity facilitating membrane penetration .
- The tetrahydrofuran substituent in the target compound may balance solubility and metabolic stability better than bulkier groups (e.g., naphthofuran) .
The methoxymethyl-substituted analog (MW 334.4 g/mol) shares the pyrrole-cyclohexyl group with the target compound but lacks the tetrahydrofuran’s oxygen-rich ring, which may reduce polarity .
Unresolved Questions :
- Direct comparative studies on antibacterial efficacy between the target compound and its analogs are absent in the evidence.
- The role of the pyrrole-cyclohexyl group in modulating pharmacokinetics (e.g., CYP inhibition) remains speculative without experimental data.
Research Findings and Implications
- Antibacterial Mechanisms : Thiadiazole derivatives often target bacterial enzymes (e.g., dihydropteroate synthase) or disrupt membrane integrity. Substituents like naphthofuran may enhance these effects .
- Metabolic Stability : The tetrahydrofuran ring in the target compound could reduce oxidative metabolism compared to furan or thiophene derivatives, prolonging half-life .
Biological Activity
The compound 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide (CAS Number: 1435997-05-9) is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.5 g/mol. The structure features a pyrrole ring, a cyclohexyl moiety, and a thiadiazole derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₂S |
| Molecular Weight | 360.5 g/mol |
| CAS Number | 1435997-05-9 |
| Structural Features | Pyrrole, Cyclohexyl, Thiadiazole |
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties. The compound has shown promising results against several bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with inflammation.
- Analgesic Properties : The presence of the pyrrole moiety indicates potential analgesic effects through modulation of pain pathways in the central nervous system.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide:
- Antibacterial Activity : A study reported that thiadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested using the agar diffusion method, showing inhibition zones comparable to established antibiotics .
- Anti-inflammatory Studies : Research indicated that similar compounds could reduce inflammatory markers in vitro and in vivo models. These findings suggest that the compound may inhibit the NF-kB pathway, leading to decreased expression of pro-inflammatory cytokines .
Pharmacological Profile
The pharmacological profile includes:
- In vitro Studies : The compound has been subjected to various in vitro assays to evaluate its cytotoxicity and antimicrobial efficacy against specific pathogens.
- In vivo Studies : Animal models have been utilized to assess the analgesic and anti-inflammatory effects, demonstrating dose-dependent responses.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,3,4-thiadiazole-acetamide derivatives like this compound?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
-
Nucleophilic substitution : Reacting a thiadiazol-2-amine with an activated acetamide derivative (e.g., chloroacetamide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or ethanol .
-
Multistep functionalization : Introducing the pyrrole and tetrahydrofuran moieties via cyclohexyl intermediates, often requiring protective groups for regioselectivity .
-
Key reagents : Potassium carbonate, DMAP (catalyst), and reflux conditions (60–80°C) are standard .
- Table 1 : Common Synthetic Routes
| Method | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 70°C, 12h | 60–75% | |
| Cyclohexyl intermediate | TFA for deprotection, THF solvent | 50–65% |
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : The gold standard for confirming 3D structure. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for cyclohexyl/pyrrole protons and thiadiazole carbons .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and thiadiazole C-S bonds (~680 cm⁻¹) .
Q. What preliminary biological assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial testing : Disk diffusion assays against Staphylococcus aureus or E. coli (20–40 μg/mL concentrations) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
- Enzyme inhibition : COX-1/2 inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., twinning, disorder) be resolved for this compound?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN/BASF commands to refine twin laws .
- Disordered moieties : Apply PART/SUMP restraints for flexible groups (e.g., tetrahydrofuran ring) .
- Validation : Check R-factor gaps (>5% may indicate overfitting) and ADDSYM in PLATON .
Q. What strategies optimize the compound’s synthetic yield and purity?
- Methodological Answer :
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., acyl transfer) .
- Catalyst screening : Use DMAP or Pd(OAc)₂ for coupling reactions (improves yield by 15–20%) .
- Purification : Gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for >95% purity .
Q. How does the electronic configuration of the thiadiazole ring influence bioactivity?
- Methodological Answer :
- SAR studies : Modify substituents on the thiadiazole (e.g., electron-withdrawing groups enhance antibacterial activity) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps .
- Coordination chemistry : Test metal-binding affinity (e.g., Zn²⁺, Cu²⁺) to assess chelation-driven activity .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate assays : Control variables like solvent (DMSO purity), cell passage number, and incubation time .
- Meta-analysis : Use PubChem BioAssay data to compare IC₅₀ values and identify outliers .
- Proteomics profiling : SILAC-based screens to detect off-target effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
